N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide
Description
N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a 1,2,4-triazolidine ring substituted with two thione (dithioxo) groups at positions 3 and 3. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s synthesis typically involves condensation reactions of substituted benzamides with triazole precursors under acidic or thermal conditions, as exemplified in general synthetic protocols for triazole derivatives .
Properties
CAS No. |
500545-54-0 |
|---|---|
Molecular Formula |
C9H8N4OS2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
N-[3,5-bis(sulfanylidene)-1,2,4-triazolidin-4-yl]benzamide |
InChI |
InChI=1S/C9H8N4OS2/c14-7(6-4-2-1-3-5-6)12-13-8(15)10-11-9(13)16/h1-5H,(H,10,15)(H,11,16)(H,12,14) |
InChI Key |
MOQFMFFXBZRWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=S)NNC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide typically involves the reaction of benzoyl chloride with 3,5-diamino-1,2,4-triazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioxo groups to thiol groups.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide with analogous benzamide-triazole or benzamide-thiadiazole derivatives, focusing on structural features, synthetic pathways, and reported applications.
Table 1: Structural and Functional Comparison
Key Findings
In contrast, oxazole derivatives (e.g., EP 3532474 B1) exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation, a critical factor in drug design .
Synthetic Accessibility: The synthesis of this compound aligns with methods for triazole derivatives, such as refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions . Thiadiazole analogs (e.g., 4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide) often require harsher conditions, such as thiourea cyclization, which may limit yield .
Biological Activity :
- Thiadiazole-containing benzamides (e.g., CAS 2442597-65-9) demonstrate broad-spectrum antimicrobial activity, attributed to the thiadiazole ring’s ability to disrupt microbial cell membranes .
- Fluorinated benzamide-oxazole hybrids (e.g., EP 3532474 B1) show promise in targeting viral proteases, with fluorine atoms enhancing binding affinity through hydrophobic interactions .
Physicochemical Properties :
- The methoxy group in 4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide improves aqueous solubility, a limitation for the dithioxo-triazolidine analog, which may require formulation optimization for bioavailability .
Biological Activity
N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and benzoyl chloride. The reaction pathway can be summarized as follows:
- Formation of Triazolidine : The initial step involves the reaction of hydrazine with carbon disulfide to form a dithiocarbazate intermediate.
- Cyclization : This intermediate undergoes cyclization with benzoyl chloride to yield the target benzamide derivative.
- Purification : The product is purified through recrystallization from suitable solvents.
2. Biological Activity
This compound has been investigated for various biological activities:
2.1 Antimicrobial Activity
Studies demonstrate that compounds containing triazolidine structures exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Research has shown that this compound displays potent activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound could serve as a lead in developing new antimicrobial agents.
2.2 Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound:
- Cell Line Testing : The compound was tested against various cancer cell lines (e.g., HepG2 and MCF7). The results indicated that this compound exhibited cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15 |
| MCF7 | 20 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial cell wall synthesis or cancer cell metabolism.
4. Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound:
- Study on Antimicrobial Efficacy : A study published in Frontiers in Chemistry evaluated the antimicrobial properties of various triazolidine derivatives and highlighted the superior activity of this compound against resistant strains of bacteria .
- Cytotoxicity Assessment : Research conducted by Al-Hazmi et al. focused on the cytotoxic effects of benzamide derivatives on HepG2 cells and reported significant antiproliferative activity for compounds similar to this compound .
5. Conclusion
This compound is a promising compound with notable antimicrobial and anticancer activities. Its unique structure contributes to its biological efficacy and makes it a candidate for further pharmacological studies and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
